2,6-Dichloro-3-((4-methoxybenzyl)oxy)aniline
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Overview
Description
2,6-Dichloro-3-((4-methoxybenzyl)oxy)aniline is an organic compound that features a benzene ring substituted with two chlorine atoms, a methoxy group, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-((4-methoxybenzyl)oxy)aniline typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Chlorination: The final step involves the chlorination of the benzene ring using chlorine gas or a chlorinating agent like sulfuryl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-((4-methoxybenzyl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2,6-Dichloro-3-((4-methoxybenzyl)oxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-((4-methoxybenzyl)oxy)aniline involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-(4-methoxybenzyl)pyridine
- 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde
Uniqueness
2,6-Dichloro-3-((4-methoxybenzyl)oxy)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H13Cl2NO2 |
---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
2,6-dichloro-3-[(4-methoxyphenyl)methoxy]aniline |
InChI |
InChI=1S/C14H13Cl2NO2/c1-18-10-4-2-9(3-5-10)8-19-12-7-6-11(15)14(17)13(12)16/h2-7H,8,17H2,1H3 |
InChI Key |
SMMNQWLTULZQRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)N)Cl |
Origin of Product |
United States |
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